6-Fluoro-6-deoxy-D-galactopyranose

説明

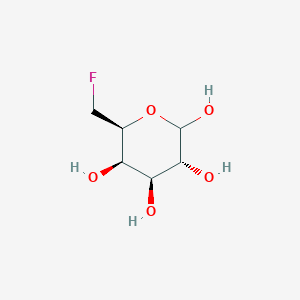

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYXYMHVMDNPY-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectory and Foundational Investigations of 6 Fluoro 6 Deoxy D Galactopyranose Research

Early Enzymatic Specificity Studies

One of the seminal areas of research involving this compound was in the elucidation of enzyme specificity. A notable study investigated the substrate specificity of yeast galactokinase, an enzyme that phosphorylates galactose. nih.gov In this research, this compound, along with other deoxyfluoro-D-galactose analogs, was shown to be a substrate for the enzyme. nih.gov The study revealed that while the hydroxyl groups at positions 3, 4, and 6 of the galactose molecule are important for binding to the enzyme, the hydroxyl at position 2 acts as a hydrogen bond acceptor. nih.gov The kinetic parameters for the phosphorylation of these fluorinated analogs provided crucial insights into the specific molecular interactions required for substrate recognition and catalysis by galactokinase. nih.gov

| Fluorinated Substrate | Enzyme | Key Finding |

| 6-Deoxy-6-fluoro-D-galactose | Yeast Galactokinase | Acts as a substrate, indicating the OH-6 group is important for binding but not absolutely essential for phosphorylation. nih.gov |

| 2-Deoxy-2-fluoro-D-galactose | Yeast Galactokinase | Acts as a substrate, suggesting the OH-2 group is a hydrogen bond acceptor. nih.gov |

| 3-Deoxy-3-fluoro-D-galactose | Yeast Galactokinase | Acts as a substrate, highlighting the role of the OH-3 group in binding. nih.gov |

| 4-Deoxy-4-fluoro-D-galactose | Yeast Galactokinase | Acts as a substrate, demonstrating the importance of the OH-4 group in binding. nih.gov |

Initial Explorations in Metabolic Tracking

Early research also explored the potential of this compound as a tool for metabolic tracking. In a key study using L1210 leukemia cells, it was demonstrated that 6-deoxy-6-fluoro-D-galactose specifically inhibited the incorporation of D-galactose into glycoconjugates, without affecting the incorporation of other sugars like mannose and glucosamine (B1671600). nih.gov The fluorinated galactose analog was activated to a nucleotide sugar, similar to its natural counterpart, and was incorporated into cellular components, leading to a modification of the plasma membrane structure and function. nih.gov This was evidenced by a decrease in the activity of the cell surface enzyme ectosialyltransferase. nih.gov

Another important area of early investigation was the use of the radiolabeled version, 6-deoxy-6-[¹⁸F]fluoro-D-galactose, for in vivo imaging. rsc.org These studies showed that moving the fluorine atom to the C6-position resulted in rapid biodistribution and also rapid excretion. rsc.org This was attributed to the fact that the C6-hydroxyl group of galactose is a requirement for binding to galactokinase, thus preventing the metabolic trapping of the 6-fluoro analog. rsc.org

| Study Area | Model System | Key Findings |

| Glycoconjugate Biosynthesis | L1210 Leukemia Cells | 6-deoxy-6-fluoro-D-galactose specifically inhibits galactose incorporation and modifies cell surface enzyme activity. nih.gov |

| In Vivo Imaging | Animal Models | 6-deoxy-6-[¹⁸F]fluoro-D-galactose shows rapid biodistribution and excretion due to lack of metabolic trapping. rsc.org |

Advancements in the Synthesis of this compound and Its Analogs

The strategic incorporation of fluorine into carbohydrates offers a powerful tool for modulating their biological properties. This has led to significant interest in developing efficient synthetic routes to fluorinated sugars like this compound. This article details advanced chemical and enzymatic methodologies for the synthesis of this key compound and its structurally related analogs, providing insights into the nuanced strategies employed to achieve selective modification of the galactose scaffold.

Comprehensive Spectroscopic and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 6-Fluoro-6-deoxy-D-galactopyranose, both ¹H and ¹⁹F NMR have been instrumental in defining its conformational preferences and anomeric configuration, tracking its metabolic fate, and studying its interactions with proteins.

¹H and ¹⁹F NMR for Conformational Analysis and Anomeric Configuration Determination.rsc.org

Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are invaluable for determining the solution-state conformation and the configuration of the anomeric center of this compound. rsc.orgresearchgate.net In aqueous solution, this sugar exists as a mixture of α- and β-pyranose and furanose forms. researchgate.net The anomeric protons (H-1) of the α- and β-pyranose anomers typically resonate at distinct chemical shifts, allowing for their differentiation and quantification. researchgate.net

Detailed analysis of the vicinal coupling constants (³J) between protons, particularly J(H-5, H-6), provides critical information about the conformation around the C-5—C-6 bond. researchgate.net By analyzing these coupling constants, the populations of the three possible staggered rotamers (gg, gt, tg) can be calculated. researchgate.netresearchgate.net For 6-deoxy-6-fluoro-D-galactose, it has been observed that the rotamer where the fluorine atom is antiperiplanar to C-4 is particularly favored. researchgate.net This contrasts with the conformational preferences of 6-deoxy-6-fluoro-D-glucose, where the rotamer with fluorine antiperiplanar to H-5 is most favored. researchgate.net

| Anomer | Proton | Typical ¹H Chemical Shift (ppm) | Relevant Coupling Constants (Hz) | Inferred Conformational Preference |

|---|---|---|---|---|

| α-pyranose | H-1 | ~5.2-5.3 | ³J(H1,H2) ~3-4 | The rotamer with fluorine antiperiplanar to C-4 is favored. researchgate.net |

| β-pyranose | H-1 | ~4.5-4.6 | ³J(H1,H2) ~7-8 |

¹⁹F NMR for Tracking Fluorinated Metabolites in Biological Systems.nih.govresearchgate.net

The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and the absence of endogenous fluorine signals in most biological systems, make ¹⁹F NMR an excellent tool for tracking the metabolic fate of fluorinated compounds like this compound in vitro and in vivo. ehu.es When introduced into a biological system, the distinct ¹⁹F NMR signal of the parent compound can be monitored, and the appearance of new signals can indicate the formation of metabolites. nih.gov

For instance, studies with the related compound 2-deoxy-2-fluoro-D-glucose (FDG) have demonstrated the power of ¹⁹F NMR in identifying and quantifying metabolites such as FDG-6-phosphate and even NDP-bound sugar analogs in tissues like tumors and the heart. nih.govresearchgate.net This technique allows for the non-invasive study of metabolic pathways and the tissue-specific distribution and transformation of the fluorinated sugar. researchgate.net While specific studies on the metabolic products of this compound using this technique are less common in the provided results, the methodology is directly applicable. The chemical shift of the ¹⁹F signal is highly sensitive to its local electronic environment, meaning that metabolic modifications, such as phosphorylation, would result in a new, readily distinguishable ¹⁹F resonance. ehu.esnih.gov

Elucidation of Protein-Carbohydrate Binding Events via ¹⁹F-STD NMR.researchgate.netacs.org

Saturation Transfer Difference (STD) NMR is a powerful technique for studying ligand-protein interactions. When combined with ¹⁹F detection, it becomes a highly sensitive method for probing the binding of fluorinated carbohydrates like this compound to their protein receptors. nih.gov In a ¹⁹F-STD NMR experiment, the protein is selectively irradiated, and this saturation is transferred to any bound ligands. The resulting decrease in the ligand's ¹⁹F signal intensity confirms binding.

This technique offers several advantages. The large chemical shift dispersion of ¹⁹F NMR allows for the study of binding events even in complex mixtures, and it is particularly useful for large proteins where traditional proton-based NMR methods may be challenging. nih.govscilit.com By observing changes in the ¹⁹F chemical shift, line broadening, and through-space Nuclear Overhauser Effects (NOEs) between the fluorinated ligand and the protein, detailed information about the binding mode, affinity, and the conformation of the bound sugar can be obtained. nih.govnih.gov For example, ¹⁹F NMR has been used to study the interaction of fluorinated mannose derivatives with the antiviral lectin cyanovirin-N, demonstrating the ability to extract quantitative binding affinity data and discern different binding modes. nih.gov This approach is directly applicable to investigating the interactions of this compound with galactose-binding proteins.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography provides unambiguous, high-resolution structural information about molecules in the solid state. This technique has been crucial for the definitive determination of the stereochemistry and the detailed analysis of intermolecular interactions of this compound.

Unequivocal Confirmation of Relative and Absolute Stereochemistry.nih.govresearchgate.net

The crystal structure of this compound unequivocally confirms its relative and absolute stereochemistry. iucr.orgnih.govnih.gov The analysis of the diffraction data allows for the precise determination of the three-dimensional arrangement of all atoms in the molecule, confirming the D-galacto configuration. The absolute stereochemistry is established by referencing the synthesis starting from D-galactose of known absolute configuration. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₁FO₅ |

| Molecular Weight | 182.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.7928 (3) |

| b (Å) | 7.5822 (3) |

| c (Å) | 14.1165 (6) |

| Volume (ų) | 727.06 (5) |

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline State.nih.govresearchgate.net

The crystal structure of this compound reveals an extensive three-dimensional network of intermolecular hydrogen bonds. iucr.orgnih.gov In the crystalline state, each molecule acts as both a donor and an acceptor for four O-H···O hydrogen bonds, creating a tightly packed and stable lattice. iucr.orgnih.gov The hydroxyl groups at positions 2, 3, and 4, as well as the anomeric hydroxyl group, are all involved in this hydrogen bonding network.

Complementary Analytical Techniques for Structural Elucidation (e.g., Mass Spectrometry, Infrared Spectroscopy)

Alongside Nuclear Magnetic Resonance (NMR) spectroscopy, other analytical methods are indispensable for the complete structural confirmation of this compound. Mass spectrometry provides precise molecular weight and elemental composition, while infrared spectroscopy identifies the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for providing an exact mass, which validates the molecular formula, C₆H₁₁FO₅. nih.gov

Typically, soft ionization techniques like Electrospray Ionization (ESI) are employed for carbohydrate analysis, as they minimize fragmentation and keep the molecule intact. researchgate.net In ESI-MS, the compound is often observed as adducts with cations such as sodium ([M+Na]⁺) or hydrogen ([M+H]⁺). For this compound, with a molecular weight of 182.15 g/mol , these adducts would appear at specific mass-to-charge (m/z) ratios. nih.govacs.org

The fragmentation patterns of fluorinated carbohydrates are generally analogous to their non-fluorinated counterparts. capes.gov.br However, the presence of the highly electronegative fluorine atom can influence fragmentation pathways, sometimes hindering the cleavage of adjacent carbon-carbon bonds. capes.gov.br While the molecular ion (M⁺) peak can be weak or absent in the mass spectra of some fluorinated compounds, the fragments observed can still provide valuable structural information. nist.govchemguide.co.uk

Interactive Table 1: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₁₂FO₅]⁺ | 183.0663 |

| [M+Na]⁺ | [C₆H₁₁FO₅Na]⁺ | 205.0482 |

| [M+K]⁺ | [C₆H₁₁FO₅K]⁺ | 221.0222 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its carbohydrate structure and the presence of the fluorine substituent.

The spectrum is dominated by a strong, broad absorption band in the region of 3500–3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. spectroscopyonline.comdocbrown.info This broadening is a result of extensive intermolecular hydrogen bonding. spectroscopyonline.com

Absorptions corresponding to C-H stretching vibrations of the pyranose ring and the CH₂F group are typically observed in the 3000–2850 cm⁻¹ region. docbrown.infolibretexts.org

The region between approximately 1200 cm⁻¹ and 1000 cm⁻¹ is particularly complex, often referred to as the "fingerprint region" for carbohydrates. spectroscopyonline.comdocbrown.info This area contains a multitude of overlapping stretching vibrations from the numerous C-O single bonds of the alcohols and the C-O-C ether linkage of the pyranose ring. spectroscopyonline.comuctm.edu The C-F stretching vibration is also expected in this region, typically appearing between 1100 and 1000 cm⁻¹, further adding to the complexity but confirming the presence of the fluorine atom.

Interactive Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch | 3500 - 3200 | Strong, Broad |

| C-H (sp³ hybridized) | Stretch | 3000 - 2850 | Medium |

| C-O (Alcohols, Ether) | Stretch | 1200 - 1000 | Strong |

| C-F (Alkyl fluoride) | Stretch | 1100 - 1000 | Strong |

Enzymatic Recognition and Interaction Mechanisms

Effects on Glycolytic Enzymes and Associated Metabolic Pathways

While glucose is the primary hexose (B10828440) in glycolysis, galactose can be converted into glycolytic intermediates through the Leloir pathway. The introduction of 6-Fluoro-6-deoxy-D-galactose can interfere with these and related metabolic processes.

Hexokinase is the enzyme that catalyzes the initial step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. The hydroxyl group at the C-6 position of the hexose is critical for this reaction. In the analogous compound, 6-deoxy-6-fluoro-D-glucose (6FDG), the absence of the 6-hydroxyl group means it cannot be phosphorylated by hexokinase. nih.gov This characteristic allows 6FDG to be used as a tracer for glucose transport, as it enters the cell but does not get trapped by phosphorylation. nih.gov

For 6-Fluoro-6-deoxy-D-galactopyranose, while it is structurally similar, specific studies detailing its direct interaction or modulation of hexokinase activity are not extensively documented. However, its activation to a nucleotide sugar in certain cells proceeds similarly to D-galactose, suggesting it is recognized by the initial enzymes of the galactose metabolic pathway. nih.gov

6-Fluoro-6-deoxy-D-galactose has demonstrated specific inhibitory effects on metabolic pathways that utilize galactose. In studies with L1210 leukemia cells, the compound was shown to specifically inhibit the incorporation of radiolabeled D-galactose into glycoconjugates. nih.gov This inhibition was selective, as the incorporation of other sugar precursors like mannose and glucosamine (B1671600) was not affected. nih.gov

The mechanism of this inhibition appears to be related to its function as a metabolic modifier. 6-Fluoro-6-deoxy-D-galactose is activated within the cell to a nucleotide sugar, much like its natural counterpart. nih.gov It is then incorporated into cellular glycoconjugates. This incorporation, however, results in a structural modification of these molecules. For example, the modification of cell surface galactoprotein acceptors leads to a significant, dose- and time-dependent decrease in the activity of ectosialyltransferase, an enzyme crucial for cell surface sialylation. nih.gov This indicates that the fluorinated sugar disrupts the function of the final glycoconjugate product rather than simply blocking an early enzymatic step.

Substrate and Inhibitory Activities with Glycosidases, Glycosyltransferases, and Phosphorylases

The substitution of the 6-hydroxyl group with fluorine significantly alters the interaction of the sugar with enzymes that recognize and process galactose, particularly those involved in building complex carbohydrate structures.

UDP-galactopyranose mutase (UGM) is a key enzyme in some organisms, such as mycobacteria, that catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This furanose form is an essential precursor for the synthesis of the mycobacterial cell wall. The nucleotide-activated form of 6-fluoro-6-deoxy-galactose has been studied as a substrate for UGM. Research has shown that UDP-(6-deoxy-6-fluoro)-D-galactofuranose can be processed by UGM, and the enzyme does exhibit turnover with this analog. researchgate.net This interaction demonstrates that the enzyme can recognize and catalyze the reaction even with the C-6 fluorine substitution, although the kinetics are significantly impacted. researchgate.net

Kinetic studies provide quantitative insight into how the fluorine substitution affects enzyme efficiency. For UDP-galactopyranose mutase (UGM), the kinetic parameters for the 6-fluoro analog have been measured. researchgate.net In contrast, when the nucleotide sugar UDP-6-deoxy-6-fluoro-α-D-galactose was tested with two different galactosyltransferases—α-(1→3)-galactosyltransferase and β-(1→4)-galactosyltransferase—no product formation was detected. researchgate.netresearchgate.net This indicates that while the enzymes may bind the fluorinated substrate, they are unable to effectively catalyze the transfer of the modified galactose to an acceptor molecule, resulting in a turnover rate (k_cat) that is essentially zero. researchgate.netresearchgate.net

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|

| UDP-Galactopyranose Mutase (UGM) | UDP-(6-deoxy-6-fluoro)-D-galactofuranose | 24 | 7.4 | researchgate.net |

| α-(1→3)-Galactosyltransferase | UDP-6-deoxy-6-fluoro-α-D-galactose | Not Reported | No Product Detected | researchgate.netresearchgate.net |

| β-(1→4)-Galactosyltransferase | UDP-6-deoxy-6-fluoro-α-D-galactose | Not Reported | No Product Detected | researchgate.netresearchgate.net |

The replacement of the C-6 hydroxyl group with a fluorine atom has a profound influence on enzyme specificity and turnover. The fluorine atom is similar in size to a hydroxyl group but is much more electronegative and cannot act as a hydrogen bond donor.

In the case of UGM, the presence of fluorine at the C-6 position had a moderate effect on the catalytic rate (k_cat) but a very significant impact on substrate binding (K_m), suggesting that key interactions occur near the C-6 position of the sugar within the enzyme's active site. researchgate.net The high K_m value of 24 mM indicates much weaker binding compared to the natural substrate. researchgate.net

For the galactosyltransferases, the influence is even more dramatic. The complete inability of these enzymes to transfer the 6-fluoro-galactose moiety demonstrates that the 6-hydroxyl group is critical for their catalytic mechanism. researchgate.netresearchgate.net It may be required for proper positioning of the substrate, for direct interaction with catalytic residues in the active site, or to stabilize the transition state of the glycosyl transfer reaction. This highlights the high specificity of these enzymes and how a single, conservative atomic substitution can completely abolish their catalytic turnover.

Specificity and Binding Studies with Sugar Kinases

Studies utilizing various deoxyfluoro-D-galactopyranoses have shed light on the substrate specificity of yeast galactokinase. nih.govnih.gov These investigations have been instrumental in delineating the structural requirements for substrate binding and phosphorylation by this enzyme.

Substrate Recognition by Yeast Galactokinase

Research has demonstrated that this compound is recognized and phosphorylated by yeast galactokinase, confirming it as a substrate for the enzyme. nih.govnih.gov The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the sugar, a critical step in galactose metabolism. The ability of the enzyme to process this fluorinated analog, alongside other deoxyfluoro-D-galactoses, indicates a degree of tolerance for modifications at specific positions of the sugar ring. nih.govnih.gov

Kinetic studies have been performed to quantify the efficiency of yeast galactokinase in phosphorylating this compound compared to its natural substrate, D-galactose. These analyses involve determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). While it is established that variations in the Km values exist among different deoxyfluoro-D-hexose derivatives, specific quantitative data for this compound were not available in the consulted literature. nih.govnih.gov The binding of the sugar substrate does not appear to alter the binding affinity of the enzyme for its co-substrate, MgATP2-. nih.govnih.gov

Table 1: Kinetic Parameters of Yeast Galactokinase for D-Galactose and Analogs

| Substrate | Km (mM) | Vmax (relative to D-galactose) |

| D-Galactose | Data not available in search results | Data not available in search results |

| This compound | Data not available in search results | Data not available in search results |

| 2-Deoxy-2-fluoro-D-galactose | Data not available in search results | Data not available in search results |

| 3-Deoxy-3-fluoro-D-galactose | Data not available in search results | Data not available in search results |

| 4-Deoxy-4-fluoro-D-galactose | Data not available in search results | Data not available in search results |

| This table is intended to be interactive. Specific values are not available from the search results. |

Identification of Critical Hydroxyl Groups for Enzyme Binding

The interaction between D-galactose and yeast galactokinase is stabilized by a network of hydrogen bonds. Studies using fluorinated analogs, including this compound, have been pivotal in identifying the specific hydroxyl groups on the sugar that are crucial for this binding. nih.govnih.gov

The research indicates that for effective binding to yeast galactokinase, the sugar substrate must be capable of donating hydrogen bonds from the hydroxyl groups at the C-3 and C-4 positions. nih.govnih.gov Furthermore, the hydroxyl group at the C-6 position also participates as a hydrogen bond donor. nih.govnih.gov In contrast, the hydroxyl group at the C-2 position is thought to act as a hydrogen bond acceptor. nih.govnih.gov

The substitution of the C-6 hydroxyl group with a fluorine atom in this compound directly impacts the hydrogen-bonding capability at this position. While fluorine is highly electronegative, it is a poor hydrogen bond donor compared to a hydroxyl group. The fact that this compound still acts as a substrate suggests that the hydrogen bond from the C-6 hydroxyl, while important, may not be absolutely essential for substrate turnover, or that the fluorine atom can still participate in some form of favorable interaction within the enzyme's active site.

Biological and Cellular Activities of 6 Fluoro 6 Deoxy D Galactopyranose

Cellular Uptake and Transport Dynamics

Competitive Interaction with Natural Sugars for Transport Systems (e.g., Yeast)

6-Fluoro-6-deoxy-D-galactopyranose interacts with sugar transport systems in yeast, primarily showing a competitive relationship with D-galactose. Research indicates that while it does not inhibit the fermentation of D-glucose, it does weakly inhibit the fermentation of D-galactose in yeast. nih.gov This suggests that the compound is recognized and transported by the galactose transport systems.

Further evidence of its interaction with galactose pathways is that 6-fluoro-6-deoxy-D-galactose is a substrate for yeast galactokinase, the first enzyme in the galactose metabolic pathway. nih.govresearchgate.net For the compound to be a substrate for this intracellular enzyme, it must first be transported into the yeast cell. The rate of entry and the equilibrium concentration of the related compound, 6-deoxy-6-fluoroglucose, were found to be similar to that of galactose, implying a shared transport mechanism. nih.gov The transport of the related compound 6-deoxy-D-glucose has been shown to occur via the inducible galactose carrier in Saccharomyces cerevisiae.

The interaction with yeast galactokinase has been kinetically characterized. The binding of 6-fluoro-6-deoxy-D-galactose and other similar derivatives to the enzyme does not alter the binding affinity (K_m) for the co-substrate MgATP²⁻. nih.gov This indicates that the binding of the sugar analog and the nucleotide are independent events. The affinity of yeast galactokinase for 6-fluoro-6-deoxy-D-galactose is presented in the table below, in comparison to the natural substrate D-galactose.

Table 1: Kinetic Parameters for Yeast Galactokinase Substrates

| Substrate | Apparent K_m (mM) | Relative V_max (%) |

|---|---|---|

| D-Galactose | 0.6 | 100 |

| 6-Deoxy-6-fluoro-D-galactose | 1.8 | 125 |

Data sourced from Biochemical Journal, 1974. nih.gov

Impact on Cellular Metabolic Fates and Biosynthetic Processes

Perturbation of Yeast Metabolism

The introduction of this compound into yeast cells leads to a notable perturbation of their metabolic processes, specifically the galactose utilization pathway. The compound has been observed to cause weak inhibition of D-galactose fermentation. nih.gov

The primary mechanism of this metabolic disruption stems from its interaction with yeast galactokinase. nih.govresearchgate.net This enzyme phosphorylates 6-fluoro-6-deoxy-D-galactose, converting it into 6-fluoro-6-deoxy-D-galactose-1-phosphate. This action is detailed in the findings on L1210 leukemia cells, where 6-deoxy-6-fluoro-D-galactose was similarly activated to a nucleotide sugar. nih.gov Once phosphorylated, this fluorinated analog cannot be further metabolized by the subsequent enzymes of the Leloir pathway, which are responsible for converting galactose into glucose-1-phosphate.

The accumulation of the non-metabolizable 6-fluoro-6-deoxy-D-galactose-1-phosphate within the cell, along with the sequestration of the galactokinase enzyme, competitively inhibits the phosphorylation of natural D-galactose. This effectively disrupts the normal flow of galactose into glycolysis for energy production and biosynthetic processes.

In other cell systems, such as L1210 leukemia cells, it has been shown that 6-deoxy-6-fluoro-D-galactose is not only taken up and activated but is also incorporated into cellular glycoconjugates. nih.gov This incorporation leads to a modification of plasma membrane structure and function, specifically causing a dose- and time-dependent decrease in the activity of cell surface sialyltransferase. nih.gov This suggests that beyond perturbing initial metabolic steps, the fluorinated galactose analog can be integrated into more complex biosynthetic pathways, leading to functionally altered macromolecules. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-Galactose |

| D-Glucose |

| 6-Fluoro-6-deoxy-D-galactose-1-phosphate |

| MgATP²⁻ |

| Mannose |

| Glucosamine (B1671600) |

| 6-deoxy-6-fluoroglucose |

| 6-deoxy-D-glucose |

Influence on Galactoprotein Biosynthesis in Leukemia Cells

Research has demonstrated that this compound exerts a specific and targeted effect on the metabolic pathways of leukemia cells, particularly L1210 leukemia cells. nih.gov The compound acts as a metabolic inhibitor, selectively interfering with the incorporation of D-galactose into glycoconjugates, which are essential components of the cell membrane. nih.gov

Studies using radiolabeled compounds have shown that 6-deoxy-6-fluoro-D-galactose specifically inhibits the incorporation of [3H]-D-galactose. nih.gov This inhibition is noteworthy because the incorporation of other sugar precursors, such as mannose and glucosamine, remains unaffected, highlighting the specificity of the compound's action. nih.gov The activation of [6-3H]-6-deoxy-6-fluoro-D-galactose to a nucleotide sugar, a necessary step for its incorporation into complex carbohydrates, occurs in a manner similar to that of natural D-galactose. nih.gov Electron microscopic autoradiography has visualized the accumulation of both the natural and fluorinated sugars in the Golgi apparatus, the cellular organelle responsible for glycosylation, within an hour of exposure. nih.gov

A significant consequence of this metabolic interference is the dose- and time-dependent decrease in the activity of cell surface sialyltransferase, also known as ectosialyltransferase. nih.gov This reduction in enzyme activity is selective and is not observed for other plasma membrane marker enzymes like 5'-nucleotidase. nih.gov The proposed mechanism for this inhibition is the structural modification of the cell surface galactoprotein acceptors for the sialyltransferase enzyme. nih.gov By incorporating the fluorinated sugar analog, the structure of these acceptor molecules is altered, rendering them less effective substrates for the enzyme. nih.gov This ultimately leads to a modification of the plasma membrane's structure and function, indicating that 6-deoxy-6-fluoro-D-galactose is an effective modulator of cellular glycoconjugates. nih.gov

| Cell Line | Compound | Effect | Specificity |

| L1210 Leukemia Cells | 6-deoxy-6-fluoro-D-galactose | Inhibits [3H]-D-galactose incorporation | Does not affect mannose or glucosamine incorporation |

| L1210 Leukemia Cells | 6-deoxy-6-fluoro-D-galactose | Decreases cell surface sialyltransferase activity | Does not affect 5'-nucleotidase activity |

Broader Biological Effects (e.g., Cell Growth Inhibition, Anti-Cancer/Viral/Inflammatory Potentials for Derivatives)

Beyond its specific effects on galactoprotein biosynthesis, this compound and its derivatives exhibit a range of broader biological activities, including cell growth inhibition and potential as anti-cancer, antiviral, and anti-inflammatory agents.

Cell Growth Inhibition:

Studies on human embryonic kidney (HEK-293) cells have shown that fluorinated galactoses can significantly reduce cellular growth rates. nih.gov In the absence of galactose, even low concentrations of 2-fluorinated galactose (F-Gal) can lead to a substantial decrease in cell proliferation. nih.gov This inhibitory effect on growth highlights the compound's ability to interfere with fundamental cellular processes.

Anti-Cancer Potential of Derivatives:

The structural modification of compounds at the 6-position has been a strategy in the development of novel anti-cancer agents. For instance, derivatives of amonafide (B1665376), a DNA intercalator and topoisomerase II inhibitor, with an arylamine at the 6-position have been synthesized to overcome metabolic liabilities of the parent compound. northwestern.edu These derivatives demonstrated cancer cell-selective growth inhibition similar to amonafide while retaining key mechanisms of action like DNA intercalation and topoisomerase II inhibition. northwestern.edu This suggests that modifications at the 6-position of a sugar or other small molecule can be a viable approach to developing new anti-cancer therapeutics.

Antiviral Potential of Derivatives:

The introduction of fluorine into sugar moieties is a recognized strategy for developing antiviral agents. mdpi.com Fluorinated nucleosides have shown activity against a variety of viruses, including herpes viruses and influenza. mdpi.com The fluorine atom can increase the stability of the molecule and alter its interaction with viral enzymes. mdpi.com For example, derivatives of aminoglycoglycerolipids, where different functional groups are introduced at the C-6′ position, have been synthesized and evaluated for their anti-influenza A virus (IAV) activity. mdpi.com Certain derivatives displayed notable inhibition of the virus in cell culture, and in vivo studies with one such derivative showed a significant improvement in survival and a decrease in pulmonary viral titers in IAV-infected mice. mdpi.com

Anti-Inflammatory Potential of Derivatives:

Natural glycoglycerolipids are known to possess anti-inflammatory activities, making their synthetic derivatives attractive candidates for new anti-inflammatory drugs. mdpi.com While direct studies on the anti-inflammatory potential of this compound are limited, the broader class of fluorinated compounds has shown promise in this area.

| Compound/Derivative Class | Biological Effect | Target/Mechanism |

| 2-Fluorinated galactose | Cell Growth Inhibition | Interference with cellular metabolism in HEK-293 cells nih.gov |

| 6-amino amonafide derivatives | Anti-Cancer | DNA intercalation and topoisomerase II inhibition northwestern.edu |

| Fluorinated nucleosides | Antiviral | Inhibition of viral DNA synthesis mdpi.com |

| 6′-amino-6′-deoxy-glucoglycerolipid derivatives | Anti-Influenza | Inhibition of influenza A virus multiplication mdpi.com |

Applications of 6 Fluoro 6 Deoxy D Galactopyranose in Advanced Biomedical Research

Radiotracer Development for Positron Emission Tomography (PET) Imaging

The introduction of the positron-emitting isotope, Fluorine-18 (B77423), to create [¹⁸F]6-Fluoro-6-deoxy-D-galactopyranose ([¹⁸F]6-FDGal), allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). Research has explored its potential as a tracer for visualizing metabolic pathways, though its utility is distinctly different from more common PET tracers.

Evaluation as a Tracer for Glucose Transport ([¹⁸F]6-FDGal or [¹⁸F]6-FDG)

While the glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]2-FDG) is the gold standard for imaging glucose metabolism, research into other fluorinated sugars aims to probe different aspects of carbohydrate transport. The C-6 fluorinated glucose analog, 6-fluoro-6-deoxy-D-glucose ([¹⁸F]6-FDG), has been specifically developed and evaluated as a tracer for glucose transport, as it is transported by glucose transporters (GLUTs) but is not phosphorylated by hexokinase. This lack of phosphorylation prevents metabolic trapping and allows for the specific measurement of transport rates.

In contrast, the galactose analog, [¹⁸F]this compound, has not been a primary focus for evaluation as a tracer for glucose transport. Its structural basis as a galactose derivative means it is primarily investigated for its interaction with biological pathways related to galactose.

Comparative Analysis with 2-[¹⁸F]-FDG for Metabolic Imaging

The comparison between [¹⁸F]6-FDGal and the widely used PET tracer 2-[¹⁸F]-FDG highlights fundamental differences in their design and metabolic fate, which dictate their respective imaging applications. 2-[¹⁸F]-FDG is actively transported into cells via glucose transporters and subsequently phosphorylated by hexokinase. This phosphorylation traps the tracer intracellularly, as [¹⁸F]2-FDG-6-phosphate is a poor substrate for further metabolism. The resulting accumulation in metabolically active cells, such as cancer cells, provides the basis for its utility in oncological imaging.

[¹⁸F]6-FDGal, however, exhibits a significantly different in vivo profile. The critical difference lies in the position of the fluorine atom. The C6-hydroxyl group on galactose is a key requirement for binding to galactokinase, the first enzyme in the galactose metabolism pathway. By replacing this hydroxyl group with fluorine, the resulting [¹⁸F]6-FDGal is not a suitable substrate for galactokinase. Consequently, it is not metabolically trapped within cells. This leads to rapid clearance from tissues and excretion from the body, primarily through the urinary tract.

This key difference means that while 2-[¹⁸F]-FDG accumulates in tissues based on glucose uptake and phosphorylation, [¹⁸F]6-FDGal does not accumulate and is instead rapidly cleared, limiting its utility for the type of metabolic imaging for which 2-[¹⁸F]-FDG is known.

| Feature | 2-deoxy-2-[¹⁸F]fluoro-D-glucose (2-[¹⁸F]-FDG) | This compound ([¹⁸F]6-FDGal) |

| Parent Sugar | Glucose | Galactose |

| Fluorine Position | C-2 | C-6 |

| Metabolic Fate | Transported and phosphorylated (trapped) | Not significantly phosphorylated (not trapped) |

| Primary Enzyme Interaction | Hexokinase | Galactokinase (poor substrate) |

| In Vivo Behavior | Accumulates in metabolically active tissue | Rapid biodistribution and excretion |

| Primary Imaging Application | Glucose metabolism, oncology | Investigated for galactose metabolism (limited success) |

Non-Invasive Assessment of D-Galactose Metabolism In Vivo

Given that D-galactose metabolism is a specialized function primarily occurring in the liver, researchers have sought specific PET tracers to non-invasively assess this pathway. The galactose analog 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]2-FDGal) has been rigorously investigated and proven to be an effective tracer for quantifying hepatic galactose metabolism. It is successfully phosphorylated by galactokinase and trapped in the liver, allowing for the measurement of liver function.

In the search for other potential tracers, [¹⁸F]6-FDGal was also considered. However, investigations revealed its limitations for this purpose. As previously noted, the C6-hydroxyl group of D-galactose is crucial for its recognition and phosphorylation by galactokinase. The substitution of this group with fluorine in [¹⁸F]6-FDGal hinders its ability to act as a substrate for the enzyme. Studies on its biodistribution showed that moving the fluorine label from the C-2 to the C-6 position resulted in rapid excretion, with a significant percentage of the tracer found in the urine shortly after injection. This rapid clearance and lack of metabolic trapping make it unsuitable for quantifying D-galactose metabolism in vivo.

| Tracer | Target Pathway | Enzyme Interaction | Imaging Utility |

| [¹⁸F]2-FDGal | D-Galactose Metabolism | Good substrate for Galactokinase (trapped) | Effective for quantifying regional hepatic metabolic function. |

| [¹⁸F]6-FDGal | D-Galactose Metabolism | Poor substrate for Galactokinase (not trapped) | Unsuitable due to rapid excretion and lack of metabolic trapping. |

Molecular Probes for Glycobiology and Protein-Carbohydrate Interaction Studies

Investigation of Lectin-Carbohydrate Recognition

Lectins are proteins that specifically recognize and bind to carbohydrate structures, playing crucial roles in cell recognition, adhesion, and signaling. Understanding the precise nature of these interactions is fundamental to glycobiology. Chemically modified sugars are essential tools for probing the binding sites of lectins to determine which functional groups on the sugar are necessary for recognition.

The hydroxyl groups of a monosaccharide are primary sites for hydrogen bonding with amino acid residues in a lectin's binding pocket. The importance of a specific hydroxyl group can be investigated by replacing it with another atom, such as fluorine or hydrogen (a deoxy sugar).

For 6-fluoro-6-deoxy-D-galactose, the modification is at the C-6 position. Research on certain lectins has demonstrated the critical importance of the 6-OH group for binding. For instance, studies on the galactose/N-acetyl-D-galactosamine (Gal/GalNAc) specific lectin from the parasite Entamoeba histolytica revealed that the 3-OH, 4-OH, and 6-OH groups of GalNAc were all required for binding. A 6-deoxy derivative of a GalNAc glycoside was unable to inhibit the lectin's activity, indicating that the 6-OH group is an essential contact point. This finding implies that 6-fluoro-6-deoxy-D-galactose would also be a poor binder for this particular lectin, as it lacks the crucial hydrogen-bond-donating hydroxyl group at this position. Therefore, compounds like 6-fluoro-6-deoxy-D-galactose can be used as probes to identify lectins for which the C-6 hydroxyl group is an indispensable recognition element.

Exploration of Carbohydrate Mimetics in Therapeutic Development

Carbohydrate mimetics are synthetic molecules designed to imitate the structure and function of natural carbohydrates. They are developed to overcome the limitations of using natural sugars as drugs, which often suffer from poor metabolic stability and low bioavailability. The strategic fluorination of carbohydrates is a prominent method for creating effective glycomimetics nih.gov.

The introduction of a fluorine atom, as in 6-fluoro-6-deoxy-D-galactose, can confer several advantageous properties:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydroxyl bond, making the molecule more resistant to enzymatic degradation by glycosidases nih.gov.

Modulation of Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the molecule, potentially leading to stronger interactions with protein targets nih.gov.

By serving as a stable analog of D-galactose, 6-fluoro-6-deoxy-D-galactose can be explored as an inhibitor of enzymes or lectins involved in disease processes. Its design as a carbohydrate mimetic offers a pathway to developing more robust and effective therapeutic agents that target carbohydrate-mediated biological systems nih.gov.

Novel Applications in Bacterial Metabolism and Infection Imaging

The exploration of fluorinated carbohydrates has opened new avenues in biomedical research, particularly in understanding and visualizing bacterial processes. Among these, this compound has emerged as a compound of interest for its potential role in bacterial metabolism and as a component in the development of novel imaging agents for bacterial infections. Research in this area focuses on how bacteria process this fluorinated sugar and how it can be leveraged for diagnostic purposes, such as Positron Emission Tomography (PET) imaging.

One of the key areas of investigation has been the interaction of 6-fluoro-6-deoxy-D-galactose with bacterial enzymes. A notable study focused on the enzyme UDP-galactopyranose mutase (UGM) from Klebsiella pneumoniae, a crucial enzyme in the cell wall biosynthesis of many pathogenic bacteria. This enzyme catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose. Research has shown that UDP-(6-deoxy-6-fluoro)-D-galactofuranose can act as a substrate for this enzyme rsc.org. The presence of the fluorine atom at the 6-position was found to have a moderate effect on the reaction rate but a significant impact on the enzyme-substrate interactions rsc.org.

The kinetic parameters of UDP-(6-deoxy-6-fluoro)-D-galactofuranose with Klebsiella pneumoniae UDP-galactopyranose mutase have been determined, providing quantitative insight into its processing by a bacterial enzyme.

| Substrate | Km (mM) | kcat (s-1) | Source |

| UDP-galactofuranose | Value not provided | Value not provided | |

| UDP-(6-deoxy-6-fluoro)-D-galactofuranose | 24 | 7.4 | rsc.org |

This enzymatic conversion is a critical piece of evidence suggesting that 6-fluoro-6-deoxy-D-galactose derivatives can be metabolized by bacteria, making them potential candidates for targeted imaging strategies. The principle behind this application is that radiolabeled fluorinated sugars, if preferentially taken up and metabolized by bacteria over mammalian cells, can be used to visualize sites of infection using imaging techniques like PET.

While direct imaging studies using radiolabeled 6-fluoro-6-deoxy-D-galactose are not extensively documented, its utility as a precursor in the synthesis of more complex bacterial imaging agents has been demonstrated. For instance, methyl 6-deoxy-6-fluoro-α-d-galactopyranose has been used as a starting material for the synthesis of a fluorine-18 labeled methyl 6-deoxy-6-fluoro-4-thio-α-d-maltotrioside ([¹⁸F]MFTMT) researchgate.net. This second-generation tracer was designed to target the maltodextrin transporter in bacteria for PET imaging of bacterial infections researchgate.net.

In vitro studies with the resulting tracer, [¹⁸F]MFTMT, showed uptake by Staphylococcus aureus, while no significant uptake was observed in Escherichia coli or mammalian CHO-K1 cells researchgate.net. However, in vivo PET imaging in mouse models revealed accumulation of radioactivity in both S. aureus and E. coli-infected sites, as well as in areas of non-infectious inflammation researchgate.net. This suggests that while the core structure of 6-fluoro-6-deoxy-D-galactose can be incorporated into bacterial imaging agents, further modifications and research are necessary to achieve high specificity for bacteria over inflammation.

The broader strategy of using fluorinated sugars for bacterial imaging is well-established with other compounds like 6-[¹⁸F]-fluoromaltose, which has shown specific uptake in multiple pathogenic bacterial strains and the ability to distinguish bacterial infection from inflammation in preclinical models plos.org. These related studies provide a strong rationale for the continued investigation of this compound and its derivatives as tools in the advanced biomedical research of bacterial infections.

Structure Activity Relationship Studies and Rational Design of 6 Fluoro 6 Deoxy D Galactopyranose Analogues

Elucidating the Influence of Fluorine Substitution on Biochemical Interactions

The replacement of a hydroxyl group with a fluorine atom at the C6 position of D-galactose creates 6-Fluoro-6-deoxy-D-galactopyranose, an analogue that serves as a valuable probe for understanding and modulating biological processes. This single atomic substitution can lead to significant changes in how the sugar interacts with enzymes and other proteins.

The introduction of fluorine can dramatically alter the binding affinity and catalytic processing of carbohydrate-based substrates by enzymes. In the case of this compound, studies have shown it can act as both a substrate and an inhibitor for various enzymes.

For instance, treatment of L1210 leukemia cells with 6-deoxy-6-fluoro-D-galactose resulted in a specific, dose- and time-dependent decrease in the activity of cell surface sialyltransferase. nih.gov This suggests that the fluorinated sugar, after being metabolically activated to a nucleotide sugar, is incorporated into cell surface glycoconjugates, modifying the galactoprotein acceptors for the sialyltransferase enzyme and thereby reducing its activity. nih.gov The compound has also been shown to inhibit the uptake of glucose in human liver cells by binding to and inhibiting the activity of enzymes involved in sugar transport. biosynth.com

General studies on fluorinated carbohydrates support these findings, indicating that fluorination can enhance the metabolic stability and protein-binding affinity of natural sugars. nih.gov However, the effect is not always an enhancement of affinity. A tetrafluorinated analogue of galactose, for example, was found to be a substrate for galactose oxidase, but with a reduced affinity compared to its non-fluorinated counterpart, D-galactose. rsc.org The specific impact on binding and catalysis is highly dependent on the enzyme's active site and the role of the hydroxyl group that the fluorine atom replaces. In some cases, fluorinated sugars can act as competitive inhibitors, as seen with 2-fluorinated galactose-1-phosphate, which competitively inhibits human galactose-1-phosphate uridyltransferase (hGALT). nih.govnih.gov

| Enzyme/System | Fluorinated Analogue | Observed Effect | Reference |

| Ectosialyltransferase (in L1210 cells) | 6-deoxy-6-fluoro-D-galactose | Dose- and time-dependent decrease in activity. | nih.gov |

| Glucose Transport System (human liver cells) | 6-deoxy-6-fluoro-D-galactose | Inhibition of glucose uptake. | biosynth.com |

| Galactose Oxidase | Tetrafluorinated galactomimetic | Substrate with reduced affinity compared to D-galactose. | rsc.org |

| Human Galactose-1-Phosphate Uridyltransferase (hGALT) | 2-fluoro-galactose-1-phosphate | Competitive inhibition (K_I of 0.9 mM). | nih.govnih.gov |

The three-dimensional shape of a sugar molecule is critical for its recognition and binding by proteins. Fluorine substitution can influence the conformational preferences of the pyranose ring and its substituents. Conformational analysis of 6-deoxy-6-fluoro-d-galactopyranose has been performed using nuclear magnetic resonance (NMR) spectroscopy to understand its solution-state structure. globalauthorid.com

While the galactopyranose ring is relatively rigid, the orientation of its substituents, particularly the hydroxymethyl group at C5 (which becomes a fluoromethyl group in the analogue), can be affected by the fluorine atom. These conformational nuances are critical for how the molecule fits into an enzyme's active site or a lectin's binding pocket. rsc.org Studies on other fluorinated carbohydrates have used NMR and X-ray diffraction to reveal the specific conformational features that lead to enhanced binding affinity, underscoring the importance of this parameter in molecular recognition. rsc.org The flexibility of the sugar scaffold, as seen in the related but more flexible galactofuranose form, presents a significant challenge for structural studies, highlighting the need for detailed conformational analysis to understand structure-function relationships. rsc.org

Hydrogen bonds are fundamental to the specific recognition of sugars by proteins. rsc.org The replacement of a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, with a fluorine atom, which is only a very weak hydrogen bond acceptor, inevitably alters these crucial interactions. rsc.org

This modification provides a method for "epitope mapping," where an unchanged binding affinity upon fluorination suggests the original hydroxyl group was either a hydrogen bond acceptor or not involved in binding. Conversely, a significantly reduced affinity points to the loss of a critical hydrogen bond donation from the sugar to the protein. rsc.org An illustrative example, though not involving the C6 position, is the interaction of a fluorinated ganglioside GM1 derivative with Cholera toxin. The native sugar forms essential hydrogen bonds via its C2-hydroxyl group, but these bonds are absent with the fluorinated analogue, demonstrating the disruptive potential of fluorine substitution on hydrogen bonding networks. acs.org

While fluorine is a poor hydrogen bond acceptor, the high polarity of the C-F bond can still maintain important electrostatic interactions within the binding site. nih.gov This alteration of the hydrogen bonding capacity directly impacts enzymatic specificity. For example, the modification of cell surface galactoproteins by 6-deoxy-6-fluoro-D-galactose is believed to be the reason for the selective decrease in ectosialyltransferase activity, implying that the enzyme's specificity for its acceptor substrate has been compromised. nih.gov

Principles for Modulating Biological Activity through Chemical Modification

The insights gained from structure-activity relationship studies form the basis for the rational design of fluorinated carbohydrates with tailored biological activities. By strategically placing fluorine atoms, chemists can fine-tune properties like protein affinity, metabolic stability, and inhibitory potential.

A primary goal of fluorination in drug design is to improve the pharmacokinetic properties of a lead compound. Fluorination is a recognized strategy to enhance the metabolic stability and protein-binding affinity of carbohydrates. nih.gov

Metabolic Stability: Natural carbohydrates are often susceptible to rapid degradation by enzymes in the body. Replacing a hydroxyl group targeted by an enzyme (e.g., an oxidase or a glycosidase) with a fluorine atom can block this metabolic pathway, thereby increasing the molecule's half-life. This approach is particularly valuable in the development of synthetic carbohydrate-based vaccines, where fluorination can prevent enzymatic degradation of the sugar antigen. rsc.org

Protein Affinity: The introduction of fluorine can enhance binding affinity through several mechanisms. The high electronegativity of fluorine can increase the hydrophobicity of the local molecular surface, which can lead to a more favorable desolvation penalty upon binding to a protein. nih.gov Furthermore, fluorination can stabilize protein structures; for example, incorporating highly fluorinated amino acids like hexafluoroleucine has been shown to significantly increase the thermal and chemical stability of proteins, a principle that can be extrapolated to ligand design. nih.gov

The unique electronic properties of fluorine make it an excellent tool for designing potent and selective enzyme inhibitors. nih.govnih.gov Fluorinated sugars like this compound can be developed as mechanism-based or transition-state analogue inhibitors.

A key strategy involves designing a fluorinated substrate analogue that, upon enzymatic processing, forms a stable, covalently bound complex with an active site residue, thereby irreversibly inactivating the enzyme. For example, 2-fluoro-2-deoxysugars have been used to form covalent adducts with catalytic residues in glycosidase enzymes. nih.gov The principle relies on the fluorine atom's ability to promote the initial steps of a reaction (like the addition of a nucleophile) while preventing a subsequent elimination step, effectively trapping the enzyme in an intermediate state. nih.gov

The development of fluorinated galactose derivatives as inhibitors for hGALT in studies of galactosemia provides a clear example of this principle in action. nih.govnih.gov By understanding the structural requirements of the enzyme's active site, fluorinated analogues can be designed to bind tightly and specifically, leading to selective inhibition. The observation that 6-deoxy-6-fluoro-D-galactose specifically inhibits certain cellular processes, such as glucose uptake and sialyltransferase activity, highlights its potential as a foundation for designing more potent and selective inhibitors for therapeutic applications. nih.govbiosynth.com

Computational and Theoretical Investigations of 6 Fluoro 6 Deoxy D Galactopyranose

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for exploring and predicting how a ligand, such as 6-Fluoro-6-deoxy-D-galactopyranose, interacts with a protein target. mdpi.comfrontiersin.org Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site, while MD simulations provide a view of the dynamic evolution of the protein-ligand complex over time, assessing its stability and conformational flexibility. frontiersin.org

The process of molecular docking involves generating numerous possible poses of the ligand within the protein's binding pocket and scoring them based on factors like intermolecular forces to identify the most favorable binding mode. frontiersin.org This approach is foundational in computer-aided drug design and helps to elucidate the molecular basis of a ligand's biological activity. mdpi.comwjbphs.com Following docking, MD simulations can be employed to observe the behavior of the complex in a simulated physiological environment, confirming the stability of the predicted interactions. frontiersin.org

Given that 6-deoxy-6-fluoro-D-galactose is known to be an effective modifier of cellular glycoconjugates and can be incorporated into cell surface components, its interactions with various enzymes are of significant interest. nih.gov Potential protein targets for docking studies include enzymes involved in galactose metabolism, such as UDP-galactopyranose mutase, and various galactosyltransferases. nih.gov The modification of the C-6 hydroxyl group to fluorine is known to affect enzymatic recognition, making computational studies crucial for understanding these specific interactions. iucr.org

Docking analyses provide key metrics such as binding energy, typically expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. mdpi.com The analysis also reveals specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov For example, a study on fluoroquinolines identified specific hydrogen bonds with residues like GLN773 and ASP479 in human topoisomerase II. nih.gov While specific docking studies for this compound are not extensively detailed in the literature, the table below illustrates the typical data generated from such an investigation.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| This compound | Human Galactosyltransferase | -7.8 | ASP254, GLN312, TRP314 |

| This compound | A. fumigatus UDP-galactopyranose mutase | -8.2 | TYR158, ARG162, GLU193 |

| D-Galactose (Reference) | Human Galactosyltransferase | -6.5 | ASP254, GLN312, LYS315 |

This table is illustrative, presenting hypothetical yet realistic data for this compound based on computational docking principles.

Quantum Chemical Calculations for Electronic Properties and Conformational Landscapes

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are employed to accurately predict the electronic properties and conformational preferences of molecules. nih.govresearchgate.net These methods provide a detailed understanding of a molecule's intrinsic characteristics, such as its three-dimensional structure, charge distribution, and chemical reactivity, which govern its interactions with other molecules. researchgate.net

Conformational Landscapes: For flexible molecules like this compound, understanding the population of different conformers, particularly the rotamers around the C-5—C-6 bond, is critical. The conformation of this side chain influences how the sugar presents itself for interaction with enzymes and receptors. Computational analyses, often combined with Nuclear Magnetic Resonance (NMR) spectroscopy, can determine the relative energies and populations of these conformers in solution. researchgate.net

Studies on 6-deoxy-6-fluoro-D-galactose (6FGA) have utilized an iterative computational analysis of vicinal proton-proton (HH) and proton-fluorine (HF) coupling constants obtained from NMR spectra. researchgate.net This analysis allows for the determination of rotamer populations and their relative energies. researchgate.net Research has shown that for 6FGA, the rotamer in which the C-6 fluorine atom is positioned antiperiplanar to the C-4 carbon of the pyranose ring is particularly favored. researchgate.netbohrium.com This preference is significant as it dictates the spatial orientation of the fluorine atom, which can impact hydrogen bonding and steric interactions within a protein's binding site. bohrium.com The substitution of the C-6 hydroxyl group with fluorine has a notable effect on conformer energies. bohrium.com

| Rotamer about C-5—C-6 Bond | Dihedral Angle (F-C6-C5-C4) | Relative Energy (kJ/mol) | Population (%) |

| anti to C4 | ~180° | 0.00 | ~65 |

| gauche to C4, anti to O5 | ~60° | 2.1 | ~25 |

| gauche to C4, gauche to O5 | ~-60° | 3.8 | ~10 |

Data is estimated based on findings reported in conformational analyses of 6-deoxy-6-fluoro-D-galactose. researchgate.netbohrium.com The favored rotamer has the fluorine antiperiplanar to C-4.

Electronic Properties: Quantum chemical calculations also elucidate the electronic structure of this compound. Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for understanding non-covalent interactions, such as the hydrogen bonds that are critical for the specific binding of carbohydrates to proteins. The replacement of a hydroxyl group with a fluorine atom significantly alters the local electronic environment and hydrogen-bonding capabilities, an effect that can be precisely modeled and visualized using these theoretical methods. bohrium.com

Future Perspectives and Unaddressed Research Directions

Development of Innovative Synthetic Pathways and Methodologies

The synthesis of fluorinated carbohydrates like 6-fluoro-6-deoxy-D-galactopyranose is a cornerstone for its future exploration. While established methods exist, the development of more efficient, stereoselective, and scalable synthetic routes remains a key research focus.

Current strategies for introducing fluorine into carbohydrate scaffolds can be broadly categorized into nucleophilic and electrophilic approaches. rsc.org Nucleophilic fluorination, often employed for the synthesis of 3-, 4-, and 6-deoxy-fluoro compounds, utilizes reagents such as diethylaminosulfur trifluoride (DAST). rsc.org An alternative and milder deoxyfluorination reagent that has shown promise is sulfuryl fluoride (B91410) (SO₂F₂), which can be used in the presence of a base without the need for additional fluoride additives. acs.org This method is advantageous due to its low toxicity, cost-effectiveness, and compatibility with various protecting groups. acs.org

Chemoenzymatic synthesis represents a powerful and increasingly explored methodology. researchgate.netrsc.org This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. Enzymes such as kinases, phosphorylases, and nucleotidyltransferases can be utilized to produce fluorinated carbohydrates from chemically modified sugar precursors. nih.gov For instance, the enzymatic synthesis of UDP-(2-deoxy-2-fluoro)-D-galactose has been successfully demonstrated, highlighting the potential for enzymatic routes to afford complex fluorinated sugar nucleotides. nih.govnih.gov Future research will likely focus on discovering and engineering novel enzymes with tailored specificities for the efficient and stereospecific synthesis of this compound and its derivatives.

Radical reactions also present a viable, albeit less common, strategy for the fluorination of sugars. nih.gov Exploring and optimizing radical-based methods could provide alternative synthetic pathways with unique selectivities. A summary of key synthetic approaches is presented in Table 1.

Table 1: Synthetic Approaches for Fluorinated Carbohydrates

| Synthetic Approach | Key Features | Representative Reagents/Methods |

| Nucleophilic Fluorination | Preferred for 3-, 4-, and 6-deoxy-fluoro compounds. rsc.org | DAST, Methyl DAST, Sulfuryl Fluoride (SO₂F₂) rsc.orgacs.org |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps for high selectivity. researchgate.netrsc.org | Kinases, Phosphorylases, Nucleotidyltransferases nih.govnih.gov |

| Radical Reactions | An emerging area for carbohydrate fluorination. nih.gov | Ag(II)-initiated radical reactions nih.gov |

Expansion of Biological Applications and Therapeutic Potentials

The introduction of a fluorine atom can significantly alter the biological properties of a carbohydrate, making this compound a promising candidate for various therapeutic applications.

One of the earliest observed biological effects of this compound was in the context of cancer. In L1210 leukemia cells, 6-fluoro-6-deoxy-D-galactose was found to specifically inhibit the incorporation of D-galactose into glycoconjugates. nih.gov This leads to a dose- and time-dependent decrease in the activity of cell surface sialyltransferase, an enzyme often implicated in cancer progression. nih.gov This finding suggests that this compound acts as an effective modifier of cellular glycoconjugates, ultimately altering plasma membrane structure and function. nih.gov Further research is warranted to explore its potential as a chemosensitizing agent, potentially enhancing the efficacy of existing cancer therapies. wustl.edu

The role of fluorinated carbohydrates as enzyme inhibitors is another significant area of investigation. nih.gov For example, UDP-(2-deoxy-2-fluoro)galactose has been shown to be a competitive inhibitor of β-1,4-galactosyltransferase. nih.gov Given its structural similarity to D-galactose, this compound and its nucleotide-activated forms could be investigated as inhibitors of various galactosyltransferases or other galactose-metabolizing enzymes. For example, UDP-galactopyranose mutase, a key enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, has been shown to process fluorinated UDP-galactose analogues, suggesting that such compounds could be explored as potential antimicrobial agents. researchgate.net

Advancement in Biomedical Imaging and Radiotracer Technologies

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers to visualize and quantify physiological processes. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter due to its favorable decay characteristics. The development of ¹⁸F-labeled carbohydrates has revolutionized medical imaging, with 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) being the most prominent example. nih.gov

While [¹⁸F]FDG is a valuable tool, it is not without limitations. For instance, its uptake is not specific to cancer cells, and it is poorly transported in some tissues. rsc.orgnih.gov This has spurred the development of alternative fluorinated carbohydrate radiotracers. The glucose analogue, 6-deoxy-6-[¹⁸F]fluoro-D-glucose ([¹⁸F]6FDG), has been investigated as a tracer for glucose transport, as it is not phosphorylated and trapped intracellularly in the same way as [¹⁸F]FDG. rsc.orgnih.gov Studies have shown that [¹⁸F]6FDG is actively transported and its uptake is insulin-responsive. nih.gov

Similarly, 6-deoxy-6-[¹⁸F]fluoro-D-fructose ([¹⁸F]6FDF) has been evaluated as a PET tracer for imaging GLUT5 expression, which is upregulated in certain cancers like breast cancer. nih.govresearchgate.netnih.gov It has also shown potential for imaging neuroinflammation by targeting microglia. mdpi.com

These findings with fluorinated glucose and fructose (B13574) analogues strongly suggest that 6-deoxy-6-[¹⁸F]fluoro-D-galactopyranose could be a valuable radiotracer. It could potentially be used to probe metabolic pathways involving galactose, which are altered in various diseases, including certain types of cancer and metabolic disorders. Future research should focus on the synthesis of ¹⁸F-labeled this compound and its evaluation in preclinical models to assess its biodistribution, pharmacokinetics, and utility as a PET imaging agent. The development of efficient enzymatic routes for the synthesis of [¹⁸F]-fluorinated sugars, such as the one described for 5-deoxy-5-[¹⁸F]fluororibose using a fluorinase enzyme, could significantly facilitate the production of such novel radiotracers. rsc.org

Rational Design of Next-Generation Glycomimetics and Targeted Therapeutic Agents

Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates, but with improved drug-like properties such as enhanced stability, bioavailability, and target affinity. nih.gov The introduction of fluorine is a key strategy in the design of glycomimetics. nih.govrsc.org

The C-F bond is more hydrophobic than a C-OH bond, and fluorine is a weaker hydrogen bond acceptor than oxygen. nih.gov These properties can influence how a fluorinated carbohydrate interacts with its biological target. By replacing a hydroxyl group with fluorine in this compound, the molecule's binding affinity and selectivity for specific proteins, such as lectins and enzymes, can be modulated. nih.gov

Future research should focus on the rational design of glycomimetics based on the this compound scaffold. This will involve a multidisciplinary approach combining organic synthesis, computational modeling, and biological evaluation. By understanding the structure-activity relationships, it will be possible to design next-generation glycomimetics with tailored properties for specific therapeutic targets. These could include highly selective enzyme inhibitors or antagonists for carbohydrate-binding proteins involved in disease processes.

Strategies for Overcoming Translational Research Challenges in Clinical Development

The translation of a promising compound from the laboratory to the clinic is a complex and challenging process. For a molecule like this compound, several hurdles will need to be overcome.

A significant challenge for carbohydrate-based drugs, in general, is their often-poor pharmacokinetic properties. nih.gov While fluorination can improve some of these properties, extensive preclinical studies will be necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Furthermore, the development of robust and scalable manufacturing processes under Good Manufacturing Practice (GMP) conditions is essential for clinical trials. This includes the synthesis of the active pharmaceutical ingredient and its formulation into a stable and effective drug product.

Regulatory hurdles also need to be carefully navigated. A comprehensive data package demonstrating the safety and efficacy of the compound in relevant preclinical models will be required before initiating clinical trials. This will involve toxicology studies to assess potential adverse effects.

To overcome these challenges, a clear and strategic development plan is essential. This should involve collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. Early engagement with regulatory bodies can provide valuable guidance on the data required for a successful clinical trial application. Moreover, a thorough understanding of the target patient population and the unmet medical need will be crucial for designing informative and successful clinical trials.

Q & A

Q. What are the primary synthetic routes for 6-fluoro-6-deoxy-D-galactopyranose, and what factors influence regioselective fluorination?

The synthesis of this compound typically involves fluorination at the C6 position of D-galactopyranose. A common method uses diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with fluorine. Key factors include:

- Temperature control : DAST reactions often require low temperatures (−78°C to 0°C) to minimize side reactions like elimination or over-fluorination .

- Protecting group strategy : Selective protection of other hydroxyl groups (e.g., benzyl or acetyl groups) ensures fluorination occurs only at C5. For example, methyl β-D-galactopyranoside derivatives can be fluorinated after protecting C2, C3, and C4 hydroxyls .

- Solvent choice : Anhydrous conditions in solvents like dichloromethane or tetrahydrofuran improve yield .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify fluorination at C6. The absence of a C6 hydroxyl proton and downfield shifts in adjacent carbons (C5 and C6) are diagnostic. ¹⁹F NMR can confirm single fluorination .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and purity .

- X-ray crystallography : For crystalline derivatives, this provides unambiguous confirmation of stereochemistry and regiochemistry .

Q. What are the key applications of this compound in glycobiology research?

The compound is used to:

- Probe glycosidase enzyme mechanisms : Fluorine’s electronegativity mimics transition states in glycosidic bond cleavage, aiding in enzyme inhibition studies .

- Synthesize fluorinated oligosaccharides : It serves as a building block for stable analogs of natural glycans, resistant to enzymatic degradation .

- Study carbohydrate-protein interactions : Fluorine’s steric and electronic effects alter binding affinities, helping map receptor specificity .

Advanced Research Questions

Q. How can regioselective synthesis challenges be addressed when synthesizing this compound derivatives with additional functional groups?

Competing reactivity at other hydroxyl groups requires:

- Enzyme-mediated regioselectivity : Subtilisin or other proteases can catalyze esterification at specific positions (e.g., C6′ in lactosides), enabling orthogonal functionalization .

- Temporary-protecting groups : Trityl or silyl groups allow sequential deprotection and modification. For example, mesitoyl groups protect remaining hydroxyls during fluorination .

- Computational modeling : DFT calculations predict reactivity trends, guiding experimental design to avoid undesired side reactions .

Q. How do contradictions in NMR data for fluorinated galactopyranosides arise, and how can they be resolved?

Discrepancies often stem from:

- Anomeric equilibrium : Fluorine’s inductive effect can shift α/β anomer ratios in solution, altering peak integrations. Locked conformers (e.g., acetylated derivatives) stabilize specific anomers for clearer analysis .

- Solvent effects : Polar solvents (D₂O vs. CDCl₃) influence hydrogen bonding and chemical shifts. Deuterated solvents with controlled pH are recommended .

- Dynamic processes : Ring puckering or fluorine’s quadrupolar relaxation may broaden peaks. Variable-temperature NMR or cryogenic probes mitigate this .

Q. What methodological considerations are critical when using this compound in enzyme inhibition assays?

Key steps include:

- Kinetic assays : Measure IC₅₀ values under pseudo-first-order conditions. Fluorinated analogs often act as competitive inhibitors, requiring Lineweaver-Burk plots for validation .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics, distinguishing entropic vs. enthalpic contributions altered by fluorine .

- Crystallographic studies : Co-crystallization with enzymes (e.g., β-galactosidase) reveals structural interactions, but fluorine’s small size may require heavy-atom derivatives for phasing .

Q. How do structural analogs like 6-fluoro-6-deoxy-D-glucose compare to this compound in biological studies?

Differences in stereochemistry (C4 epimerization) lead to:

- Substrate specificity : Galactose analogs target galactosidases or galactose-binding lectins, while glucose analogs interact with glucosidases or GLUT transporters .

- Metabolic stability : Fluorinated galactose is less prone to glycolysis, making it suitable for long-term tracer studies in glycosylation pathways .

- Toxicity profiles : Fluorinated galactose may exhibit lower cytotoxicity in cell cultures compared to glucose analogs, but this requires empirical validation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of this compound?

Discrepancies may arise from:

- Cell line variability : Cancer vs. normal cells differ in enzyme expression. Validate results across multiple cell types (e.g., HEK293, HepG2) .

- Tracer purity : Trace contaminants (e.g., unfluorinated starting material) skew metabolic uptake data. Use HPLC-purified compounds and confirm purity via LC-MS .